BMS 961

Description

Structure

3D Structure

Properties

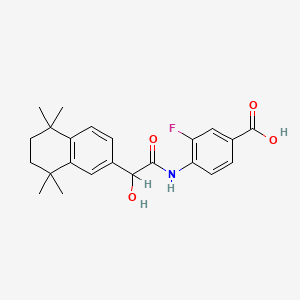

IUPAC Name |

3-fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANFHDFOMFRLLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185629-22-5 |

Source

|

| Record name | BMS 961 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185629225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Deucravacitinib (BMS-986165): A Deep Dive into the Allosteric Inhibition of TYK2

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting TYK2 in Immune-Mediated Diseases

Tyrosine kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical intracellular mediators for a wide array of cytokine and growth factor receptors.[1][3] Specifically, TYK2 plays a pivotal role in the signaling cascades of key pro-inflammatory cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[4][5][6][7] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[5][8]

The discovery that genetic variants of TYK2 are associated with protection from several autoimmune diseases has highlighted its potential as a therapeutic target.[1] However, the high degree of homology in the active sites of JAK family members has posed a significant challenge in developing selective inhibitors.[9] Non-selective JAK inhibitors, while effective, are often associated with a range of side effects due to the broad inhibition of multiple cytokine pathways.[4] This guide provides an in-depth technical overview of the mechanism of action of Deucravacitinib (BMS-986165), a first-in-class, oral, highly selective, allosteric inhibitor of TYK2.[5][10][11]

Core Mechanism of Action: A Paradigm Shift in Kinase Inhibition

Deucravacitinib's mechanism of action represents a significant advancement in kinase inhibitor design.[5] Unlike traditional ATP-competitive inhibitors that target the highly conserved active site (the JH1 or kinase domain), Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2.[4][9][12][13] This allosteric binding locks the TYK2 protein in an inactive conformation, thereby preventing its activation and subsequent downstream signaling.[4][12]

This unique mechanism is the foundation of Deucravacitinib's remarkable selectivity for TYK2 over other JAK family members.[5][14] The JH2 domain is more structurally diverse among the JAKs compared to the highly conserved ATP-binding pocket of the JH1 domain.[4] This allows for the design of a molecule that specifically recognizes and binds to the TYK2 JH2 domain with high affinity, while having minimal interaction with the JH2 domains of JAK1, JAK2, and JAK3.[4][14]

Visualizing the Allosteric Inhibition of TYK2

The following diagram illustrates the allosteric inhibition of TYK2 by Deucravacitinib.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news.bms.com [news.bms.com]

- 6. bms.com [bms.com]

- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 8. ard.bmj.com [ard.bmj.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drughunter.com [drughunter.com]

- 11. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 12. massbio.org [massbio.org]

- 13. dovepress.com [dovepress.com]

- 14. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of BMS-986142 in Modulating Immune Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986142 is a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. This guide provides an in-depth examination of the molecular mechanisms through which BMS-986142 influences cellular differentiation, with a primary focus on its impact on T helper (Th) cell lineages. By binding to the regulatory pseudokinase (JH2) domain, BMS-986142 stabilizes TYK2 in an inactive conformation, thereby inhibiting the downstream signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). This targeted inhibition curtails the differentiation of pro-inflammatory Th1 and Th17 cells, which are central to the pathophysiology of numerous autoimmune and inflammatory diseases. This document details the underlying signaling pathways, presents preclinical evidence, and provides comprehensive experimental protocols for assessing the impact of TYK2 inhibition on T-cell differentiation in vitro.

Introduction: TYK2 as a Therapeutic Target

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme that plays a pivotal role in mediating immune and inflammatory signaling pathways.[1] As a member of the Janus kinase (JAK) family, TYK2 associates with specific cytokine receptors and is crucial for the signal transduction of cytokines like IL-12, IL-23, and Type I IFNs.[2][3] These cytokines are instrumental in both innate and adaptive immunity, and their dysregulation is linked to the pathogenesis of various immune-mediated diseases, including psoriasis, psoriatic arthritis, and lupus.[1][2]

The IL-12 and IL-23 pathways, in particular, are critical drivers of T helper (Th) cell differentiation. IL-12 promotes the differentiation of naïve CD4+ T cells into Th1 cells, which produce IFN-γ, while IL-23 is essential for the expansion and maintenance of the Th17 lineage, characterized by the secretion of IL-17.[4][5][6] Both Th1 and Th17 cells are key contributors to the chronic inflammation seen in autoimmune disorders.[7] This central role makes TYK2 a highly attractive therapeutic target for rebalancing the immune system.[1]

BMS-986142: A Novel Allosteric Mechanism of TYK2 Inhibition

Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site within the catalytic kinase domain (JH1), BMS-986142 employs a distinct, allosteric mechanism. It selectively binds to the pseudokinase (JH2) domain of TYK2.[8]

Causality of Allosteric Inhibition: The JH2 domain, despite lacking catalytic activity, acts as a crucial negative regulator of the JH1 kinase domain.[9][10] It maintains the kinase in an autoinhibited state.[9][11] Cytokine receptor activation normally induces a conformational change that relieves this inhibition, allowing the JH1 domain to become active. BMS-986142 stabilizes the autoinhibited conformation by binding to the JH2 domain, preventing the activation of the JH1 kinase domain.[8][12] This allosteric approach confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), minimizing off-target effects associated with broader JAK inhibition.[8]

The Molecular Cascade: How TYK2 Inhibition Modulates T-Cell Differentiation

The therapeutic effect of BMS-986142 on cellular differentiation is a direct consequence of its ability to block signaling from specific cytokine receptors.

-

Inhibition of the IL-12/Th1 Axis: The IL-12 receptor, upon binding IL-12, activates its associated kinases, TYK2 and JAK2.[5] This leads to the phosphorylation and activation of the transcription factor STAT4.[3][5] Activated STAT4 is a master regulator that drives the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 cells.[5] By inhibiting TYK2 activation, BMS-986142 prevents STAT4 phosphorylation, thereby suppressing the development of the Th1 lineage.[3]

-

Inhibition of the IL-23/Th17 Axis: The IL-23 receptor complex, which includes the IL-12Rβ1 subunit shared with the IL-12 receptor, also depends on TYK2 for signal transduction.[13][14][15] IL-23 signaling is critical for the proliferation, survival, and functional maturation of Th17 cells.[5][6] This pathway primarily activates STAT3.[6] Inhibition of TYK2 by BMS-986142 blocks IL-23-mediated signaling, thus curbing the expansion and pathogenic function of the Th17 cell population.[3][5]

The diagram below illustrates the pivotal role of TYK2 in these pathways and the point of intervention for BMS-986142.

Experimental Workflow: Assessing T-Cell Differentiation in vitro

To validate the modulatory effects of TYK2 inhibitors like BMS-986142 on T-cell differentiation, a robust in vitro protocol is essential. This workflow enables the quantification of Th1 and Th17 cell populations under specific polarizing conditions.

Self-Validating System: This protocol incorporates multiple checkpoints. The "Unpolarized (Th0)" condition serves as a negative control for differentiation. Successful polarization in the "Th1" and "Th17" vehicle controls validates the assay conditions and cytokine activity. The inclusion of a dose-response treatment with the test compound allows for the determination of potency (e.g., IC50).

Detailed Step-by-Step Methodology

Day 0: Isolation of Naïve CD4+ T-Cells

-

Prepare Spleens: Harvest spleens from C57BL/6 mice and prepare a single-cell suspension by mechanical dissociation.[16]

-

Enrich CD4+ T-Cells: Use a magnetic-activated cell sorting (MACS) negative selection kit to enrich for CD4+ T-cells.[17]

-

Isolate Naïve Cells: From the enriched population, isolate naïve CD4+ CD62L+ CD44- T-cells via fluorescence-activated cell sorting (FACS) for high purity.[18]

Day 1: T-Cell Activation and Polarization

-

Coat Plates: Coat a 96-well flat-bottom plate with anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies in sterile PBS overnight at 4°C.[16][19] This cross-linking mimics the first signal of T-cell activation.

-

Prepare Media: Prepare complete RPMI-1640 medium. For each polarization condition, supplement the medium with the appropriate cytokines and antibodies.

-

Plate Cells: Wash the coated plates with sterile PBS. Seed the purified naïve CD4+ T-cells at a density of 1 x 10^5 cells/well in 200 µL of the corresponding polarization medium.[18] Add BMS-986142 or vehicle (DMSO) at desired concentrations.

| Condition | Reagents Added to Culture Medium | Purpose |

| Th0 (Unpolarized) | Anti-CD3/CD28 | Baseline activation without polarization |

| Th1 Polarization | Anti-CD3/CD28 + IL-12 (10 ng/mL) + Anti-IL-4 (10 µg/mL) | Drive Th1 differentiation, block Th2.[16] |

| Th17 Polarization | Anti-CD3/CD28 + TGF-β (1 ng/mL) + IL-6 (10 ng/mL) + IL-23 (10 ng/mL) + Anti-IFN-γ + Anti-IL-4 | Drive Th17 differentiation, block Th1/Th2.[16] |

Day 3: Cell Expansion

-

Add IL-2: Add IL-2 (10 ng/mL) to all wells to support T-cell proliferation.[16]

Day 5: Restimulation and Analysis

-

Restimulate Cells: For intracellular cytokine staining, restimulate the cells for 4-5 hours with PMA (20-50 ng/mL) and Ionomycin (1 µg/mL).[17][18]

-

Inhibit Protein Transport: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 2-4 hours of stimulation to trap cytokines intracellularly.[17][18]

-

Stain and Acquire: Harvest cells and stain for surface markers (e.g., CD4). Subsequently, fix and permeabilize the cells, then stain for intracellular cytokines (IFN-γ for Th1, IL-17A for Th17).[16]

-

Analyze: Acquire data on a flow cytometer. Gate on CD4+ T-cells and quantify the percentage of IFN-γ+ (Th1) and IL-17A+ (Th17) cells in each condition.

The following diagram outlines this experimental workflow.

Summary of Key Findings and Future Directions

BMS-986142 represents a targeted therapeutic strategy that leverages a deep understanding of cytokine signaling in the immune system. Its allosteric inhibition of the TYK2 pseudokinase domain provides a highly selective means of disrupting the IL-12/Th1 and IL-23/Th17 axes, which are fundamental drivers of autoimmune pathology.

The in vitro differentiation assays described here are critical tools for quantifying the biological impact of such inhibitors. By demonstrating a dose-dependent reduction in Th1 and Th17 cell populations, these experiments provide essential preclinical evidence of the compound's mechanism of action. Future research will continue to explore the broader effects of selective TYK2 inhibition on other immune cell lineages and its potential for treating a wide spectrum of immune-mediated inflammatory diseases.[20]

References

-

In vitro Differentiation of Mouse Th0, Th1, Th2, and Th17 from Naïve CD4 T Cells. Bio-protocol. Available at: [Link]

-

Paraskevis, D. et al. Interleukin 12/interleukin 23 pathway: Biological basis and therapeutic effect in patients with Crohn's disease. World Journal of Gastroenterology. Available at: [Link]

-

Liss, C. & Rutz, S. IL-12 and IL-23—Close Relatives with Structural Homologies but Distinct Immunological Functions. Cells. Available at: [Link]

-

Nishimura, T. et al. In Vitro Th Differentiation Protocol. Methods in Molecular Biology. Available at: [Link]

-

In Vitro Differentiation of T Cells Protocol. Creative Diagnostics. Available at: [Link]

-

Miyazaki, Y. et al. Current understanding of the role of tyrosine kinase 2 signaling in immune responses. World Journal of Immunology. Available at: [Link]

-

Singh, S. et al. IL-12 and IL-23 pathway inhibition in inflammatory bowel disease. Nature Reviews Gastroenterology & Hepatology. Available at: [Link]

-

In Vitro Differentiation Protocol for Th1 and Th17 Cells. Antagen Biosciences. Available at: [Link]

-

Glassman, C.R. et al. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells. Cell. Available at: [Link]

-

Frucht, D.M. & Trinchieri, G. Regulation of interleukin-12/interleukin-23 production and the T-helper 17 response in humans. Immunological Reviews. Available at: [Link]

-

Lupardus, P.J. et al. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Moslin, R. et al. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. ACS Chemical Biology. Available at: [Link]

-

TYK2 Tyrosine Kinase 2. Bristol Myers Squibb Immunology Pathways. Available at: [Link]

-

Lupardus, P.J. et al. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Wrobleski, S.T. et al. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling. Methods in Enzymology. Available at: [Link]

-

Lupardus, P.J. et al. Structure of the pseudokinase-kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. ResearchGate. Available at: [Link]

-

Tyrosine Kinase 2 Immune Pathway Fact Sheet. Bristol Myers Squibb. Available at: [Link]

-

The Role of TYK2 in Immunology. Bristol Myers Squibb. Available at: [Link]

-

Gillooly, K.M. et al. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. PLOS ONE. Available at: [Link]

-

Gillooly, K.M. et al. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. PubMed. Available at: [Link]

-

Gillooly, K.M. et al. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. PubMed Central. Available at: [Link]

-

Bristol Myers' TYK2 inhibitor triumphs in two Phase 3 psoriatic arthritis trials. BioPharma Reporter. Available at: [Link]

-

Tyrosine kinase 2. Wikipedia. Available at: [Link]

-

Catlett, I.M. et al. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Conaghan, P.G. et al. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study. The Lancet Rheumatology. Available at: [Link]

-

Ramesh, A. et al. Bruton Tyrosine Kinase Inhibition Decreases Inflammation and Differentially Impacts Phagocytosis and Cellular Metabolism in Mouse- and Human-derived Myeloid Cells. ImmunoHorizons. Available at: [Link]

-

Wilson, N.J. et al. Clinical Consequences of Targeting IL-17 and TH17 in Autoimmune and Allergic Disorders. Journal of Allergy and Clinical Immunology. Available at: [Link]

-

BTKi suppresses the differentiation of Th1/Th17 but not Treg. A-F... ResearchGate. Available at: [Link]

-

Zhang, T. et al. MALT1 regulates Th2 and Th17 differentiation via NF-κB and JNK pathways, as well as correlates with disease activity and treatment outcome in rheumatoid arthritis. Frontiers in Immunology. Available at: [Link]

Sources

- 1. learnabouttyk2.com [learnabouttyk2.com]

- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 4. Interleukin 12/interleukin 23 pathway: Biological basis and therapeutic effect in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Consequences of Targeting IL-17 and TH17 in Autoimmune and Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of interleukin-12/interleukin-23 production and the T-helper 17 response in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. antbioinc.com [antbioinc.com]

- 17. miltenyibiotec.com [miltenyibiotec.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Bristol Myers' TYK2 inhibitor triumphs in two Phase 3 psoriatic arthritis trials [synapse.patsnap.com]

Introduction: A Paradigm Shift in Selective Kinase Inhibition

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Deucravacitinib (BMS-986165)

Deucravacitinib, formerly known as BMS-986165 and marketed as Sotyktu™, represents a landmark achievement in the field of kinase inhibition for immune-mediated diseases.[1][2][3] Approved by the U.S. Food and Drug Administration (FDA) in September 2022 for the treatment of moderate-to-severe plaque psoriasis, it is the first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] Unlike traditional Janus kinase (JAK) inhibitors that compete with ATP at the conserved active site, Deucravacitinib employs a novel mechanism, offering unprecedented selectivity and a distinct safety profile.[4][5][6] This guide provides a comprehensive technical overview of its pharmacokinetics, pharmacodynamics, and the methodologies used to characterize its unique profile.

A Novel Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain

The therapeutic innovation of Deucravacitinib lies in its unique mechanism of action.[7] TYK2, a member of the JAK family, is an intracellular kinase crucial for signaling pathways of key cytokines such as interleukin (IL)-12, IL-23, and Type I interferons (IFNs), which are deeply involved in the pathophysiology of psoriasis and other inflammatory conditions.[4][7][8]

Structurally, TYK2 possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain naturally serves as an autoinhibitory regulator of the JH1 domain.[1] Deucravacitinib selectively binds to this regulatory JH2 domain, stabilizing an inhibitory interaction between the JH2 and JH1 domains.[2] This allosteric binding locks the entire enzyme in an inactive conformation, preventing receptor-mediated activation and the subsequent phosphorylation of Signal Transducers and Activators of Transcription (STATs).[2] This mechanism contrasts sharply with other JAK inhibitors that target the highly conserved ATP-binding pocket within the active JH1 domain, a similarity that often leads to off-target inhibition of JAK1, JAK2, and JAK3.[6]

Caption: TYK2 Signaling and Deucravacitinib's Allosteric Inhibition.

Pharmacokinetics: Profile of an Orally Administered Selective Inhibitor

The pharmacokinetic (PK) profile of Deucravacitinib supports its once-daily oral dosing regimen. Studies in healthy volunteers and patients have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Absorption and Distribution

Deucravacitinib is rapidly absorbed following oral administration, with a high oral bioavailability of approximately 99% in humans.[1][3] Peak plasma concentrations (Tmax) are typically reached within 2-3 hours.[1] It exhibits protein binding of 82-90%.[3]

Metabolism and Excretion

The metabolism of Deucravacitinib is primarily mediated by the cytochrome P450 enzyme CYP1A2.[3] It is converted to an active metabolite, BMT-153261, which has a comparable pharmacological profile.[1][3] The drug has an elimination half-life of approximately 8-15 hours, and a modest accumulation of 1.4 to 1.9-fold is observed after multiple doses.[4] Excretion occurs through both feces and urine.[3]

Summary of Human Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability (F) | ~99% | [1][3] |

| Time to Peak (Tmax) | 2–3 hours | [1] |

| Steady-State Cmax | 45 ng/mL (at 6 mg dose) | [1] |

| Elimination Half-Life (t½) | 8–15 hours | [4] |

| Protein Binding | 82–90% | [3] |

| Primary Metabolism | CYP1A2 | [3] |

| Active Metabolite | BMT-153261 | [1][3] |

| Accumulation (Multiple Dosing) | 1.4–1.9 fold | [4] |

Pharmacodynamics: Selective Target Engagement and Biomarker Modulation

The pharmacodynamic (PD) effects of Deucravacitinib are a direct consequence of its selective TYK2 inhibition, leading to the suppression of key inflammatory pathways.

Unprecedented Kinase Selectivity

The allosteric binding to the unique JH2 domain confers Deucravacitinib with an exceptional selectivity profile.[5] In vitro whole blood assays demonstrate potent inhibition of the TYK2 pathway (stimulated by IL-12) while showing significantly less activity against pathways mediated by other JAKs.[9] This high degree of selectivity is a key differentiator from pan-JAK inhibitors and is believed to contribute to its favorable safety profile, notably the absence of a black box warning required for other JAK inhibitors.[1]

| Kinase Pathway | In Vitro Whole Blood IC50 (nM) | Reference |

| TYK2 (IL-12 → IFN-γ) | Potent Inhibition (Specific value proprietary) | [9] |

| JAK 1/3 (IL-2 → pSTAT5) | >100-fold less potent vs TYK2 | [8] |

| JAK2 (TPO → pSTAT3) | >2000-fold less potent vs TYK2 | [8] |

Downstream Pathway Inhibition

In clinical studies, Deucravacitinib demonstrated dose-dependent inhibition of the IL-12/IL-23 and Type I IFN pathways.[4] In a pharmacodynamic challenge study, healthy volunteers treated with Deucravacitinib showed a dose-dependent inhibition of the expression of 53 IFN-regulated genes following an in vivo challenge with IFNα-2a.[4]

Furthermore, in patients with psoriasis, treatment led to a significant, dose-dependent reduction in serum levels of key biomarkers associated with the IL-23/Th17 pathway.[8] These biomarkers, which are elevated in psoriatic lesions, include:

-

IL-17A and IL-17C

-

IL-19 and IL-20

-

Beta-defensin 2

-

Peptidase inhibitor 3 (PI3)

The reduction of these biomarkers from baseline toward levels seen in healthy individuals correlates with clinical improvement in skin pathology.[8]

Clinical Efficacy and Safety Profile

The clinical development program for Deucravacitinib, including the pivotal Phase 3 POETYK PSO-1 and PSO-2 trials, established its efficacy and safety in moderate-to-severe plaque psoriasis.[2][7][10]

-

Efficacy: The trials demonstrated the superiority of once-daily Deucravacitinib (6 mg) over both placebo and twice-daily Otezla® (apremilast).[2][10] A significantly higher proportion of patients treated with Deucravacitinib achieved the co-primary endpoints of at least a 75% reduction in Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of clear or almost clear (0/1) at week 16.[7][10]

-

Safety: The overall safety profile has been well-tolerated and consistent across clinical trials.[6][11] The most commonly reported adverse events (AEs) include nasopharyngitis, upper respiratory tract infections, headache, and diarrhea.[11] The frequency of serious AEs was low and comparable to placebo in initial studies.[4][6]

Key Experimental Protocols

Protocol: In Vitro Whole Blood Assay for TYK2 Selectivity

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and assess the selectivity of a TYK2 inhibitor.

Objective: To measure the functional inhibition of the TYK2 signaling pathway relative to JAK1/3 and JAK2 pathways in a physiologically relevant matrix.

Methodology:

-

Blood Collection: Collect fresh human whole blood from healthy donors into sodium heparin-containing tubes.

-

Compound Preparation: Prepare a serial dilution of Deucravacitinib (and comparator JAK inhibitors) in DMSO. The final DMSO concentration in the assay should be ≤0.1%.

-

Pre-incubation: Aliquot whole blood into 96-well plates. Add the diluted compounds to the blood and pre-incubate for 1 hour at 37°C to allow for cell penetration.

-

Pathway-Specific Stimulation:

-

TYK2 Pathway: Stimulate with a combination of IL-12 and IL-18.

-

JAK1/3 Pathway: Stimulate with IL-2.

-

JAK2 Pathway: Stimulate with Thrombopoietin (TPO).

-

-

Incubation: Incubate the stimulated plates for a pre-determined time (e.g., 24 hours for cytokine production, 15-30 minutes for phosphorylation) at 37°C.

-

Endpoint Measurement:

-

TYK2 Endpoint: Lyse the red blood cells. Use an ELISA or similar immunoassay to measure the concentration of Interferon-gamma (IFN-γ) in the plasma supernatant.

-

JAK1/3 & JAK2 Endpoints: Immediately after stimulation, fix the cells and permeabilize them. Use flow cytometry to measure the phosphorylation of STAT5 (for JAK1/3) in T-cells and STAT3 (for JAK2) in platelets using phospho-specific antibodies.

-

-

Data Analysis: Plot the endpoint response against the logarithm of the inhibitor concentration. Use a four-parameter logistic regression model to calculate the IC50 value for each pathway. Selectivity is determined by the ratio of IC50 values (e.g., IC50 JAK1 / IC50 TYK2).

Caption: Workflow for In Vitro Whole Blood Selectivity Assay.

Conclusion

Deucravacitinib (BMS-986165) is a highly differentiated therapeutic agent, defined by its novel allosteric mechanism of action that confers exceptional selectivity for TYK2. Its pharmacokinetic profile is well-suited for once-daily oral administration, demonstrating high bioavailability and predictable metabolism. The pharmacodynamics show potent and selective on-target inhibition of TYK2-mediated pathways, which translates to robust clinical efficacy in immune-mediated diseases like psoriasis. This unique profile, which separates it from traditional JAK inhibitors, establishes Deucravacitinib as a significant advancement and a cornerstone of targeted oral therapy for immunological disorders.

References

-

Catlett, I. M., Aras, U., Hansen, L., Liu, Y., Bei, D., Girgis, I. G., & Murthy, B. (2022). First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Drug Hunter. (2025). Deucravacitinib: A Deuterated First-in-Class Oral Allosteric TYK2 JH2 Inhibitor Originating from a Phenotypic Screen. Drug Hunter. Available at: [Link]

-

Bristol Myers Squibb. (2022). U.S. Food and Drug Administration Approves Sotyktu™ (deucravacitinib), Oral Treatment for Adults with Moderate-to-Severe Plaque Psoriasis. BMS News. Available at: [Link]

-

Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Deucravacitinib. Wikipedia. Available at: [Link]

-

Mease, P., et al. (2020). Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial. ACR Abstract Archives. Available at: [Link]

-

Mease, P. J., et al. (2022). Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis. Annals of the Rheumatic Diseases. Available at: [Link]

-

Papp, K. A., et al. (2024). Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial. Dermatology and Therapy. Available at: [Link]

-

Chimalakonda, A., et al. (2021). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1-3 Inhibitors. Dermatology and Therapy. Available at: [Link]

-

Bristol Myers Squibb. (2020). Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study. BMS News. Available at: [Link]

-

Clinical Trials Arena. (2020). BMS' deucravacitinib shows superiority in Phase III psoriasis trial. Clinical Trials Arena. Available at: [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. news.bms.com [news.bms.com]

- 3. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 4. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]

- 7. news.bms.com [news.bms.com]

- 8. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. skin.dermsquared.com [skin.dermsquared.com]

- 10. BMS’ deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]

- 11. ard.bmj.com [ard.bmj.com]

Discovery and synthesis of BMS 961

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-961

A Note on Compound Identification

Initial research on "BMS-961" indicates that this designation primarily refers to a selective retinoic acid receptor γ (RARγ) agonist. However, the nomenclature of Bristol Myers Squibb compounds can lead to ambiguity with other molecules such as Asunaprevir (BMS-650032), an HCV NS3 protease inhibitor, and BMS-202, a PD-L1 inhibitor. This guide will focus on the selective RARγ agonist, BMS-961. Should your interest lie with a different BMS compound, please provide clarification for a more targeted and in-depth analysis.

Introduction to BMS-961: A Selective RARγ Agonist

BMS-961 is a potent and selective agonist for the retinoic acid receptor gamma (RARγ), a member of the nuclear receptor superfamily of ligand-inducible transcription factors. Retinoic acid receptors play a crucial role in cell growth, differentiation, and apoptosis, making them attractive targets for therapeutic intervention in various diseases, including cancer and dermatological disorders. The selectivity of BMS-961 for RARγ over RARα and RARβ subtypes offers the potential for a more targeted therapeutic effect with a reduced side-effect profile compared to non-selective retinoids.

Biological Activity and Mechanism of Action

BMS-961 exerts its biological effects by binding to the ligand-binding domain of RARγ. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. The EC50 values for BMS-961 are reported to be 30 nM for RARγ and 1000 nM for RARβ, with no significant activity at RARα receptors, highlighting its selectivity.

The activation of RARγ by BMS-961 has been shown to influence various cellular processes. For instance, in vitro studies using isolated mouse embryonic limb buds demonstrated that BMS-961 can decrease long bone growth and digit formation.[1] Furthermore, topical application of BMS-961 in mice has been shown to increase the expression of genes involved in retinoid metabolism and the epidermal barrier.[1] These findings underscore the potential of BMS-961 as a tool for studying RARγ-mediated signaling and as a potential therapeutic agent.

**Signaling Pathway of RARγ Activation

The following diagram illustrates the general mechanism of action for a RARγ agonist like BMS-961.

Caption: Simplified signaling pathway of BMS-961 as a RARγ agonist.

Quantitative Data Summary

| Parameter | Value | Receptor Target | Assay Type | Reference |

| EC50 | 30 nM | RARγ | Transactivation Assay | [1] |

| EC50 | 1000 nM | RARβ | Transactivation Assay | [1] |

| Activity at RARα | No significant activity | RARα | Not specified |

Chemical Synthesis

A potential, generalized synthetic approach could be envisioned as follows:

-

Synthesis of the Naphthalene Fragment: Preparation of the 2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid or a suitable derivative. This would likely involve the construction of the tetramethyl-tetrahydronaphthalene core followed by functionalization to introduce the α-hydroxy acid side chain.

-

Synthesis of the Benzoic Acid Fragment: Preparation of 3-fluoro-4-aminobenzoic acid.

-

Amide Coupling: Coupling of the two fragments via amide bond formation. This is a standard transformation in medicinal chemistry, often achieved using coupling reagents like HATU or EDC/HOBt.

-

Purification and Characterization: The final product would be purified using techniques such as chromatography and characterized by methods like NMR and mass spectrometry to confirm its identity and purity.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of BMS-961 are proprietary to Bristol Myers Squibb and not fully disclosed in publicly available literature. However, general methodologies for assessing RARγ agonist activity are well-established.

General Protocol for RARγ Transactivation Assay

-

Cell Culture: A suitable cell line (e.g., HEK293T or CV-1) is cultured under standard conditions.

-

Transfection: Cells are co-transfected with expression vectors for RARγ and a reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE). A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.

-

Compound Treatment: After an appropriate incubation period, the transfected cells are treated with varying concentrations of BMS-961 or a control compound.

-

Luciferase Assay: Following treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to the control plasmid activity. The dose-response curve is then plotted, and the EC50 value is calculated as the concentration of the compound that produces 50% of the maximal response.

Conclusion and Path Forward

BMS-961 is a valuable chemical probe for studying the biological roles of RARγ due to its high selectivity. The information presented in this guide provides a foundational understanding of its discovery and biological activity.

As previously mentioned, the "BMS" designation can apply to several compounds. To ensure the delivery of a comprehensive and accurate in-depth technical guide that fully meets your research needs, please confirm if BMS-961, the selective RARγ agonist, is the correct compound of interest, or if you require information on another Bristol Myers Squibb molecule.

References

-

Klaholz, B.P., et al. (2000). Enantiomer discrimination illustrated by high-resolution crystal structures of the human nuclear receptor hRARγ. Proc. Natl. Acad. Sci. USA, 97(12), 6322-6327.[1]

-

Galdones, E., & Hales, B.F. (2008). Retinoic acid receptor gamma-induced misregulation of chondrogenesis in the murine limb bud in vitro. Toxicol. Sci., 106(1), 223-232.[1]

-

Gericke, J., et al. (2013). Regulation of retinoid-mediated signaling involved in skin homeostasis by RAR and RXR agonists/antagonists in mouse skin. PLoS One, 8(4), e62643.[1]

Sources

An In-Depth Technical Guide to the Structural Analysis of BMS-961 Binding to the Retinoic Acid Receptor Gamma (RARγ)

Introduction

Retinoic acid receptors (RARs) are ligand-dependent transcription factors that play a pivotal role in regulating a multitude of biological processes, including embryonic development, cellular differentiation, and tissue homeostasis.[1][2][3] There are three distinct RAR isotypes: RARα, RARβ, and RARγ, each encoded by a separate gene.[2] These receptors function by forming heterodimers with retinoid X receptors (RXRs) and binding to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3][4][5] The binding of a ligand, such as all-trans retinoic acid (ATRA), induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivators, which ultimately modulates gene transcription.[4][5]

BMS-961 is a synthetic retinoid that has been identified as a potent and selective agonist for RARγ.[6] It exhibits significantly higher activity at RARγ compared to RARα and RARβ, making it a valuable tool for dissecting the specific functions of this receptor isotype. Understanding the precise molecular interactions that govern the binding of BMS-961 to RARγ is paramount for the rational design of next-generation therapeutics targeting this receptor with enhanced selectivity and efficacy. This guide provides a comprehensive technical overview of the biophysical and structural methodologies employed to elucidate the binding of BMS-961 to the RARγ ligand-binding domain (LBD).

Section 1: Biophysical Characterization of the BMS-961/RARγ Interaction

Before embarking on high-resolution structural studies, it is imperative to quantitatively characterize the binding kinetics and thermodynamics of the ligand-receptor interaction. This foundational data not only confirms a direct interaction but also provides critical parameters that inform subsequent experimental design.

The Rationale for Biophysical Analysis

Determining the binding affinity (K D), association rate (k a ), and dissociation rate (k d ) provides a quantitative measure of the ligand's potency and its temporal engagement with the target. Furthermore, dissecting the thermodynamic drivers of binding—enthalpy (ΔH) and entropy (ΔS)—offers deeper insights into the nature of the molecular forces at play. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Expertise & Experience: SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[7][8][9] It is the method of choice for determining the on- and off-rates of a binding event, which are crucial for understanding the duration of the drug-target interaction. A slow off-rate, for instance, can lead to a more sustained pharmacological effect.

Data Presentation: Kinetic Parameters of BMS-961 Binding to RARγ

| Parameter | Value | Unit |

| Association Rate (k a ) | To be determined experimentally | M⁻¹s⁻¹ |

| Dissociation Rate (k d ) | To be determined experimentally | s⁻¹ |

| Dissociation Constant (K D ) | To be determined experimentally | nM |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization of RARγ-LBD:

-

Covalently immobilize the purified RARγ ligand-binding domain (LBD) onto a sensor chip surface using standard amine coupling chemistry.[9]

-

-

Analyte Preparation:

-

Prepare a series of concentrations of BMS-961 in a suitable running buffer.

-

-

Binding Analysis:

-

Inject the different concentrations of BMS-961 over the immobilized RARγ-LBD surface.

-

Monitor the change in the refractive index over time, which is proportional to the amount of bound analyte.[10]

-

-

Kinetic Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to derive the kinetic constants (k a and k d ).[10] The equilibrium dissociation constant (K D ) is then calculated as k d /k a .

-

Visualization: SPR Experimental Workflow

Caption: Workflow for SPR analysis of BMS-961 binding to RARγ.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Expertise & Experience: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[11][12] This technique is considered the "gold standard" for determining binding affinity and stoichiometry because it measures the interaction in solution without modification or immobilization of the binding partners.[12] The enthalpic and entropic contributions to binding can reveal whether the interaction is driven by hydrogen bonding and van der Waals forces (enthalpy) or by the hydrophobic effect and conformational changes (entropy).

Data Presentation: Thermodynamic Parameters of BMS-961 Binding to RARγ

| Parameter | Value | Unit |

| Stoichiometry (n) | To be determined experimentally | - |

| Dissociation Constant (K D ) | To be determined experimentally | nM |

| Enthalpy Change (ΔH) | To be determined experimentally | kcal/mol |

| Entropy Change (ΔS) | To be determined experimentally | cal/mol·K |

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Instrument Setup:

-

Load the RARγ-LBD into the sample cell and BMS-961 into the injection syringe of the ITC instrument.[11]

-

-

Titration:

-

Perform a series of small, sequential injections of BMS-961 into the RARγ-LBD solution while maintaining a constant temperature.[12]

-

-

Data Acquisition:

-

Measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.[14]

-

-

Data Analysis:

-

Integrate the heat change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the stoichiometry (n), dissociation constant (K D ), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ).

-

Visualization: ITC Experimental Workflow

Caption: Workflow for ITC analysis of BMS-961 binding to RARγ.

Section 2: High-Resolution Structural Determination via X-ray Crystallography

While biophysical methods provide crucial quantitative data, X-ray crystallography offers an unparalleled, high-resolution view of the protein-ligand complex at the atomic level.[15][16] This structural information is indispensable for understanding the precise molecular interactions that drive binding and selectivity.

The Rationale for Crystallography

Visualizing the three-dimensional structure of the BMS-961/RARγ complex allows for the identification of key amino acid residues involved in binding, the specific hydrogen bonds and hydrophobic interactions formed, and any conformational changes induced in the receptor upon ligand binding.[17] This detailed structural blueprint is the cornerstone of structure-based drug design, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Protein Expression and Purification of the RARγ Ligand-Binding Domain (LBD)

Expertise & Experience: The production of large quantities of highly pure and stable protein is a critical prerequisite for successful crystallization. The LBD of nuclear receptors is a well-folded, globular domain that is amenable to recombinant expression.[18] An E. coli expression system is often chosen for its cost-effectiveness and high yields. The inclusion of an affinity tag (e.g., polyhistidine) facilitates purification, and a final size-exclusion chromatography step is essential to ensure the homogeneity of the protein sample.

Experimental Protocol: Protein Production and Purification

-

Expression:

-

Transform E. coli cells with an expression vector containing the human RARγ-LBD sequence.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

-

Lysis and Affinity Chromatography:

-

Harvest the cells and lyse them to release the cellular contents.

-

Purify the His-tagged RARγ-LBD from the lysate using a nickel-chelating affinity resin.

-

-

Tag Cleavage and Further Purification:

-

(Optional) Cleave the affinity tag using a specific protease.

-

Further purify the RARγ-LBD using ion-exchange chromatography.

-

-

Size-Exclusion Chromatography (SEC):

-

Perform a final purification step using SEC to separate the monomeric RARγ-LBD from aggregates and other impurities.

-

Visualization: Protein Purification Workflow

Caption: Workflow for the expression and purification of RARγ-LBD.

Crystallization of the BMS-961/RARγ-LBD Complex

Expertise & Experience: Obtaining well-diffracting crystals is often the most challenging step in X-ray crystallography. Co-crystallization, where the ligand is added to the protein before setting up crystallization trials, is a common and effective strategy.[19] The presence of the ligand can stabilize the protein, promoting a more uniform conformational state that is conducive to crystal lattice formation.

Experimental Protocol: Co-crystallization

-

Complex Formation:

-

Incubate the purified RARγ-LBD with a molar excess of BMS-961 to ensure saturation of the binding pocket.

-

-

Crystallization Screening:

-

Use a high-throughput screening approach to test a wide range of crystallization conditions (e.g., different precipitants, pH, and additives).

-

The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions to improve their size and diffraction quality.

-

X-ray Diffraction Data Collection and Structure Solution

Expertise & Experience: High-quality diffraction data is essential for determining an accurate atomic model. Synchrotron X-ray sources are typically used due to their high intensity and brilliance. The structure is often solved using molecular replacement, where a known structure of a homologous protein is used as a search model to phase the diffraction data.

Experimental Protocol: Structure Determination

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest a suitable crystal and transfer it to a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures.

-

-

X-ray Diffraction:

-

Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data.

-

-

Data Processing:

-

Process the raw diffraction images to obtain a set of indexed reflections with their corresponding intensities.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using molecular replacement.

-

Build an initial atomic model of the BMS-961/RARγ-LBD complex into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

-

Section 3: Structural Analysis of the BMS-961/RARγ Complex

The refined crystal structure provides a wealth of information regarding the molecular basis of BMS-961's interaction with RARγ.

Overall Architecture of the RARγ Ligand-Binding Pocket

The RARγ LBD adopts a canonical "alpha-helical sandwich" fold, consisting of approximately 12 alpha-helices that create a hydrophobic ligand-binding pocket.[18]

Key Molecular Interactions and Basis of Selectivity

A detailed analysis of the structure reveals the specific interactions between BMS-961 and the amino acid residues lining the binding pocket. These interactions may include:

-

Hydrogen Bonds: Specific polar contacts that contribute significantly to binding affinity.

-

Hydrophobic Interactions: Van der Waals contacts between the nonpolar regions of the ligand and hydrophobic residues in the pocket.

The selectivity of BMS-961 for RARγ over RARα and RARβ can be rationalized by comparing the amino acid residues in the ligand-binding pockets of the three isotypes. For instance, a key residue difference, such as Met272 in RARγ, can create a unique pocket shape that is exploited by BMS-961 for selective binding.[20][21] A comparison of the BMS-961-bound RARγ structure with that of RARβ bound to its selective ligand BMS641 shows that the position of BMS641 in the binding pocket would be incompatible with the presence of Met272 in RARγ.[21]

Agonist-Induced Conformational Changes

The binding of an agonist like BMS-961 induces a critical conformational change in the LBD. This involves the repositioning of the C-terminal helix, known as Helix 12 (H12), to form a "molecular mousetrap." This new conformation of H12, along with other helices, creates a binding surface for the recruitment of coactivator proteins.[4] This coactivator recruitment is the essential step that links ligand binding to the activation of gene transcription.[5]

Visualization: Agonist-Induced Conformational Change

Caption: Conformational change of Helix 12 upon agonist binding.

Section 4: Implications for Drug Development

The detailed structural and biophysical understanding of the BMS-961/RARγ interaction has profound implications for future drug discovery efforts.

-

Structure-Activity Relationship (SAR) Studies: The crystal structure provides a rational basis for designing new analogs of BMS-961 with modified functional groups. By targeting specific interactions observed in the structure, medicinal chemists can systematically explore how chemical modifications impact binding affinity and selectivity.

-

Design of Novel RARγ Modulators: The structural insights can guide the de novo design of entirely new chemical scaffolds that fit the unique topology of the RARγ ligand-binding pocket. This could lead to the development of next-generation RARγ modulators with improved pharmacological profiles, such as partial agonists or antagonists with tailored activities.

-

Predictive Modeling: The high-resolution structure can be used to develop and validate computational models for virtual screening and in silico prediction of the binding affinity of novel compounds, thereby accelerating the drug discovery process.

Conclusion

The comprehensive structural and biophysical analysis of the BMS-961 interaction with RARγ provides a detailed molecular blueprint that explains its high-affinity and selective binding. This knowledge is not merely academic; it serves as a critical foundation for the rational, structure-guided design of new and improved therapeutic agents targeting the retinoic acid signaling pathway. By leveraging these insights, researchers and drug development professionals can more effectively create novel medicines for a range of diseases where RARγ modulation is beneficial.

References

- Protein Ligand Interactions Using Surface Plasmon Resonance. (2021). Methods in Molecular Biology, 2365, 3-20.

- Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. (2024).

- Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deform

- New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregul

- Protein Ligand Interactions Using Surface Plasmon Resonance. (n.d.). SpringerLink.

- BMS 189961 (BMS 961, CAS Number: 185629-22-5). (n.d.). Cayman Chemical.

- This compound. (n.d.).

- protein interaction analysis. (n.d.). Bio-Rad.

- Allosteric Regulation in the Ligand Binding Domain of Retinoic Acid Receptorγ. (2017). PLOS ONE.

- RAR gamma Activ

- Protein-Protein Interactions: Surface Plasmon Resonance. (2017). Methods in Molecular Biology.

- Crystal structure of retinoic acid receptor (RAR) ligand‐binding domain... (n.d.).

- Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to retinoic acid in murine embryonic stem cells. (2017). Scientific Reports.

- Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. (2024). MDPI.

- This compound. (n.d.). R&D Systems.

- This compound. (n.d.). Tocris Bioscience.

- Retinoic acid receptor structures: the journey from single domains to full-length complex in. (2022). Journal of Molecular Endocrinology.

- An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist. (2015). PLOS ONE.

- Structural representation of the ligand-binding domain of RAR a... (n.d.).

- Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma. (2022).

- Retinoic acid receptor gamma. (n.d.). Wikipedia.

- Retinoic acid receptors RARs and retinoid X receptors RXRs ; Definition, Function, Mechanism. (2025). YouTube.

- Synergistic activation of RARβ and RARγ nuclear receptors restores cell specialization during stem cell differentiation by hijacking RARα-controlled programs. (2021). Molecular Systems Biology.

- The RARα-selective (BMS753) and the RARγ-selective (BMS961) agonists,... (n.d.).

- Structural features contributing to the RARβ-selectivity of... (n.d.).

- Rational design of RAR-selective ligands revealed by RARβ crystal stucture. (2004). EMBO reports.

- Crystallization of protein–ligand complexes. (2010). Acta Crystallographica Section D: Biological Crystallography.

- Isothermal Titration Calorimetry (ITC). (2025). protocols.io.

- Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). SpringerLink.

- x-ray crystallography & cocrystals of targets & ligands. (2023). YouTube.

- Isothermal Titration Calorimetry. (n.d.). The Huck Institutes.

- Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.

- Isothermal Titration Calorimetry. (n.d.). Malvern Panalytical.

- Protein X-ray Crystallography and Drug Discovery. (2020). Molecules.

- Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences.

- Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments.

Sources

- 1. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. youtube.com [youtube.com]

- 4. Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to retinoic acid in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. excenen.com [excenen.com]

- 7. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 9. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 14. tainstruments.com [tainstruments.com]

- 15. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 16. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. jme.bioscientifica.com [jme.bioscientifica.com]

- 19. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with BMS-986165 (Deucravacitinib)

Introduction: A New Era of Selective TYK2 Inhibition

Deucravacitinib, also known as BMS-986165, represents a paradigm shift in the therapeutic targeting of autoimmune and inflammatory diseases.[1][2][3][4] It is a first-in-class, oral, highly selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[2][5][6][7][8][9][10] TYK2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases that are crucial for cytokine-mediated signaling.[8][11][12] Unlike traditional pan-JAK inhibitors that target the highly conserved ATP-binding site of the kinase domain, deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[2][5][8][9][13][14] This unique mechanism of action stabilizes an inhibitory interaction between the regulatory and catalytic domains, locking the enzyme in an inactive state and providing an unprecedented level of selectivity over other JAK family members (JAK1, JAK2, and JAK3).[5][6][8][15] This high selectivity is critical for minimizing off-target effects often associated with broader JAK inhibition.[15][16]

TYK2 plays a pivotal role in the signaling pathways of key pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[2][3][4][5][17][18] These cytokines are central to the pathogenesis of numerous immune-mediated diseases such as psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[1][3][5][18] By selectively inhibiting TYK2, BMS-986165 effectively blocks these critical inflammatory pathways.[1][5][17] These application notes provide detailed protocols for the in vitro characterization of BMS-986165, enabling researchers to investigate its mechanism of action and therapeutic potential.

Mechanism of Action and Signaling Pathway

TYK2, in conjunction with other JAKs, associates with the intracellular domains of cytokine receptors.[11] Upon cytokine binding, the receptor-associated JAKs, including TYK2, are activated and phosphorylate each other and the receptor itself.[19] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][19] The STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[8][19]

BMS-986165 allosterically inhibits this cascade by binding to the TYK2 pseudokinase domain, preventing the receptor-mediated activation of TYK2 and the downstream phosphorylation of STATs.[8]

Caption: Allosteric inhibition of the TYK2 signaling pathway by BMS-986165.

Physicochemical Properties of BMS-986165

Proper handling and storage of BMS-986165 are crucial for maintaining its integrity and ensuring reproducible experimental results.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉D₃N₈O₃ | [20][21] |

| Molecular Weight | 425.46 g/mol | [6][13][20] |

| CAS Number | 1609392-27-9 | [20][21] |

| Solubility | Soluble in DMSO. | [6][9][22] |

| Storage (Powder) | 2 years at -20°C. | [20] |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C. | [20] |

Note: It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[6] For long-term storage, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

In Vitro Efficacy and Selectivity of BMS-986165

BMS-986165 has demonstrated high potency and selectivity in a variety of in vitro cellular assays.

| Assay Description | Cell Type | IC₅₀ (nM) | Source |

| TYK2 Pseudokinase (JH2) Domain Binding | Recombinant Protein | 0.02 (Ki) | [6] |

| IL-23-driven Cellular Signaling | Human Cells | 2-14 | [1][17] |

| IL-12-driven Cellular Signaling | Human Cells | 2-14 | [1][17] |

| Type I IFN-driven Cellular Signaling | Human Cells | 2-14 | [1][17] |

| IFN-α-induced STAT1, -2, -3, and -5 Phosphorylation | Human PBMCs | 1-6 | [21] |

| IL-12-induced IFN-γ Production | Human PBMCs | 11 | [21] |

| IL-12-induced STAT4 Phosphorylation | NK-92 Cells | 5 | [21] |

| IFN-α-induced Signaling in Human Whole Blood | Human Whole Blood | 13 | [2][17] |

BMS-986165 exhibits significant selectivity over other JAK kinases. It is approximately 200-fold selective against JAK1/3-dependent signaling and over 3,000-fold selective against JAK2-dependent signaling in cellular assays.[17]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the activity of BMS-986165.

Sources

- 1. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 2. drughunter.com [drughunter.com]

- 3. bristolmyers2016ir.q4web.com [bristolmyers2016ir.q4web.com]

- 4. news.bms.com [news.bms.com]

- 5. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 8. deucravacitinib [drugcentral.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]

- 18. Selective Inhibition of Tyrosine Kinase 2 (TYK2) with BMS-986165 Is Efficacious in IL-23–Mediated Diseases: Evidence from Preclinical IBD Models and From a Psoriasis Study - ProQuest [proquest.com]

- 19. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 20. Deucravacitinib(BMS986165) Datasheet DC Chemicals [dcchemicals.com]

- 21. caymanchem.com [caymanchem.com]

- 22. medkoo.com [medkoo.com]

Application Notes and Protocols: Solubilization of BMS-986165 (Deucravacitinib) for Preclinical Research

Introduction: Understanding BMS-986165 (Deucravacitinib)

BMS-986165, also known as Deucravacitinib, is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in mediating signaling for key pro-inflammatory cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons.[1][3][4] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain, Deucravacitinib has a unique mechanism of action.[3] It selectively binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the kinase in an inactive state.[5][6] This allosteric inhibition results in unprecedented selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which may contribute to a differentiated safety profile.[3][4][7]

The high potency and selectivity of BMS-986165 make it a valuable tool for investigating autoimmune and inflammatory pathways in preclinical models.[8][9] As a deuterated compound, it also possesses optimized pharmacokinetic properties.[5] However, like many small molecule inhibitors, BMS-986165 is poorly soluble in aqueous solutions, presenting a challenge for researchers.[10] Proper solubilization is a critical first step to ensure accurate and reproducible results in both in vitro and in vivo experimental systems.

This document provides a detailed guide to the physicochemical properties of BMS-986165 and offers validated protocols for its solubilization and storage for experimental use.

Mechanism of Action: Allosteric TYK2 Inhibition

The diagram below illustrates the signaling pathway inhibited by BMS-986165. Cytokines like IL-12, IL-23, and Type I IFN bind to their respective receptors, leading to the activation of TYK2 and other JAKs. This initiates a phosphorylation cascade, culminating in the activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression. BMS-986165 binds to the TYK2 pseudokinase (JH2) domain, preventing the conformational changes required for its activation and thereby blocking the entire downstream signaling cascade.[5][11]

Caption: TYK2 signaling pathway and the inhibitory action of BMS-986165.

Physicochemical Properties and Solubility Data

Accurate preparation of BMS-986165 solutions begins with an understanding of its fundamental properties. The compound is a crystalline solid at room temperature.[11]

| Property | Value | Source(s) |

| Chemical Name | 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide | [12] |

| Synonyms | Deucravacitinib, BMS 986165 | [12] |

| CAS Number | 1609392-27-9 | [7][13] |

| Molecular Formula | C₂₀H₁₉D₃N₈O₃ | [5][7][13] |

| Molecular Weight | 425.46 g/mol | [5][7][13] |

| Purity | ≥98% (typical) | [11] |

| Appearance | Crystalline solid | [11] |

| Storage (Powder) | -20°C for up to 3 years | [7] |

Solubility Profile

BMS-986165 is practically insoluble in water and ethanol.[10] Its solubility is highly dependent on the choice of organic solvent, with dimethyl sulfoxide (DMSO) being the most common and effective solvent for preparing high-concentration stock solutions for in vitro use. For in vivo studies, co-solvent systems are required.

| Solvent / System | Maximum Solubility | Notes | Source(s) |

| DMSO | ≥ 33.33 mg/mL (78.34 mM) | Requires sonication for complete dissolution. Use fresh, anhydrous DMSO. | [5] |

| DMSO | 27 mg/mL (63.46 mM) | - | [10] |

| DMSO | 10 mM | - | [12] |

| DMF | 1 mg/mL | - | [11] |

| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | Limited aqueous solubility even with co-solvent. | [11] |

| Ethanol | Insoluble | - | [10] |

| Water | Insoluble | - | [10] |

Protocols for Preparation and Storage of Solutions

The following protocols provide step-by-step guidance for solubilizing BMS-986165. Adherence to these procedures is essential for achieving consistent concentrations and ensuring the stability of the compound.

Workflow for Stock Solution Preparation

Sources

- 1. drughunter.com [drughunter.com]

- 2. deucravacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. skin.dermsquared.com [skin.dermsquared.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. adooq.com [adooq.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Deucravacitinib (BMS-986165) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]

- 13. Deucravacitinib(BMS986165) Datasheet DC Chemicals [dcchemicals.com]

Application Note: A Researcher's Guide to In Vivo Studies Using LAG-3 Blockade in Murine Models

Introduction: Targeting the Third Immune Checkpoint

The landscape of immuno-oncology has been reshaped by the clinical success of immune checkpoint inhibitors (ICIs). Following the establishment of CTLA-4 and PD-1/PD-L1 as cornerstone therapeutic targets, the Lymphocyte-Activation Gene 3 (LAG-3; CD223) has emerged as the third major druggable immune checkpoint pathway.[1][2] Relatlimab (BMS-986165), a human IgG4 monoclonal antibody, is the first-in-class LAG-3 inhibitor to gain regulatory approval, notably as a fixed-dose combination with the anti-PD-1 antibody nivolumab (Opdualag®).[1][3][4] This combination demonstrated superior progression-free survival in patients with metastatic melanoma compared to nivolumab alone, validating the synergistic potential of dual checkpoint blockade.[1]

LAG-3 is an inhibitory receptor expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[3][5] Its interaction with ligands, primarily MHC Class II (MHC-II), dampens T cell activation, proliferation, and cytokine production, contributing to a state of T cell exhaustion often observed within the tumor microenvironment (TME).[2][6][7] By blocking the LAG-3/MHC-II interaction, therapeutic antibodies restore the effector functions of exhausted T cells, thereby enhancing anti-tumor immunity.[1][4]

This guide provides a comprehensive framework for researchers aiming to investigate the efficacy and mechanism of action of LAG-3 blockade in preclinical syngeneic mouse models. It offers field-proven insights into experimental design, detailed protocols for in vivo studies, and guidance on endpoint analysis, empowering drug development professionals to conduct robust and reproducible experiments.

Scientific Rationale and Mechanism of Action

Persistent antigen exposure in the TME, characteristic of cancer and chronic infections, leads to the sustained upregulation of multiple immune checkpoint receptors, including LAG-3 and PD-1, on tumor-infiltrating lymphocytes (TILs).[8] This co-expression defines a severely exhausted T cell phenotype with diminished effector capacity.[8][9]

LAG-3 and PD-1 regulate T cell function through distinct and complementary mechanisms.[10][11] While PD-1 signaling primarily inhibits T cell receptor (TCR) signaling, LAG-3 appears to directly interfere with TCR engagement by binding to MHC-II with a higher affinity than CD4.[7] Blockade of both pathways results in a synergistic, not merely additive, restoration of T cell function, leading to enhanced proliferation and cytokine production.[10][11][12] Preclinical studies using surrogate antibodies in mouse models have consistently shown that combined LAG-3 and PD-1 blockade yields superior anti-tumor activity compared to the blockade of either pathway alone.[12][13]

Caption: LAG-3 signaling pathway and therapeutic blockade.

Preclinical Study Design: Keys to a Self-Validating System

A robust in vivo study relies on careful planning, particularly in model selection and the inclusion of appropriate controls. The goal is to create a self-validating experiment where the results are clear, interpretable, and reproducible.

Antibody Selection for Murine Studies

Relatlimab (BMS-986165) is a human antibody and does not cross-react with murine LAG-3. Therefore, preclinical efficacy studies in mice require a surrogate antibody that specifically targets and blocks mouse LAG-3.

-

Recommended Clone: The rat anti-mouse LAG-3 monoclonal antibody, clone C9B7W , is extensively used and validated for in vivo functional blockade in numerous peer-reviewed studies.[5][14][15] It is commercially available from vendors like Bio X Cell in an in vivo-ready format (low endotoxin, no preservatives).[5]

-

Isotype Control: The corresponding isotype control, Rat IgG1 (clone HRPN), is essential. It accounts for any non-specific effects of administering a foreign antibody, ensuring that the observed anti-tumor activity is due to specific LAG-3 blockade.

Mouse Model Selection

For immuno-oncology studies, syngeneic tumor models are the gold standard. These models utilize immortalized mouse cancer cell lines implanted into immunocompetent mice of the same inbred strain, ensuring a fully functional immune system is present to mediate the therapeutic effect.[16]

-

Commonly Used Models:

-

MC38 (Colon Adenocarcinoma): C57BL/6 background. Highly immunogenic and responsive to checkpoint blockade.

-

B16-F10 (Melanoma): C57BL/6 background. Poorly immunogenic ("cold" tumor), often used to test therapies aimed at increasing T cell infiltration and function.

-

CT26 (Colon Carcinoma): BALB/c background. Immunogenic and widely used for ICI studies.[16]

-

-

Genetically Engineered Mouse Models (GEMMs): While more complex, GEMMs that develop spontaneous tumors (e.g., BrafV600E/Pten-/- melanoma models) can offer higher translational relevance.

-